Suavioside A

Taste Science Natural Sweeteners Sensory Analysis

Researchers requiring a specific ent-kaurane diterpene glucoside for diabetic complication studies often face supply of misidentified or substituted analogs. Suavioside A is an exact reference standard distinguished from rubusoside by its unique dual-target inhibition of aldose reductase (AR) and advanced glycation endproducts (AGEs). - Unique bioactivity signature not replicated by in-class compounds like rubusoside. - Supplied as a high-purity analytical standard validated by NMR and MS for accurate quantification. - Enables dissection of the polyol pathway and protein glycation in a single probe.

Molecular Formula C26H44O8
Molecular Weight 484.6 g/mol
Cat. No. B593493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuavioside A
Molecular FormulaC26H44O8
Molecular Weight484.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H44O8/c1-23(2)16-6-9-25-10-14(4-5-17(25)24(16,3)8-7-18(23)28)26(32,12-25)13-33-22-21(31)20(30)19(29)15(11-27)34-22/h14-22,27-32H,4-13H2,1-3H3
InChIKeyKCTSUIMXVGYXPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Suavioside A: ent-Kaurane Diterpene Glucoside


Suavioside A is an ent-kaurane-type diterpene glucoside that can be isolated from the leaves of Rubus suavissimus [1]. Its structure is defined as 17-O-β-D-glucoside of ent-kaurane-3α,16β,17-triol, with a molecular formula of C26H44O8 and a molecular weight of approximately 484.62 g/mol [2]. This compound, recognized for its sweet taste, is offered for research purposes as a reference standard and analytical tool in various scientific investigations .

Natural Product Standard Bioactive Diterpene
Source Context Isolated from Rubus suavissimus leaves; a distinct ent-kaurane glucoside.
Research Workflows Supports analytical standardization, enzyme inhibition assays (AR/AGEs), and sensory receptor studies.
Structural Differentiator 17-O-β-D-glucoside of ent-kaurane-3α,16β,17-triol; not a steviol glycoside.

Why Suavioside A Cannot Be Substituted


Within the Rubus suavissimus leaf extract, Suavioside A is one of numerous structurally related ent-kaurane diterpene glycosides [1]. Despite sharing the same core skeleton, the specific glycosylation pattern and functional group arrangement of Suavioside A confer a distinct biological and sensory profile compared to its closest analogs, such as the major sweetener rubusoside or the bitter suavioside C1 [1][2]. Its unique polypharmacology, evidenced by potent inhibition of aldose reductase (AR) and advanced glycation endproducts (AGEs) formation, is a property not universally shared across the diterpene glycoside class from this plant [3]. Therefore, substituting Suavioside A with another in-class compound, even rubusoside, is not scientifically valid for investigations requiring its specific bioactivity signature or its utility as a precise analytical standard.

Target Compound Suavioside A: Reported sweet taste without bitterness, nanomolar AR inhibition, AGE inhibition activity.
Potential Substitute Rubusoside: Sensorially complex with slow-onset sweetness and bitter aftertaste; lacks reported AR and AGE inhibition.
Target Scaffold ent-Kaurane triol glucoside; C-3α, C-16β, C-17 oxygenation pattern.
Class-Level Analogs Steviol glycosides (e.g., stevioside): Different aglycone core and glycosylation site may shift sensory and bioactivity profiles.
Bioactivity Signature Dual-target AR/AGEs inhibition profile reported in in vitro models.
Standard AR Inhibitors Quercetin: Micromolar AR potency but does not provide the natural sweetener context or AGE inhibition.

Suavioside A Comparative Evidence


Taste Profile vs. Rubusoside

Unlike the major sweet principle rubusoside, which is known to have a slow onset of sweetness and a lingering, somewhat bitter aftertaste, Suavioside A is characterized simply as 'tastes sweet' without the reported bitterness that can limit applications of other steviol glycosides [1][2]. While specific relative sweetness potency values versus sucrose are not yet published, its classification as a 'minor' sweet-tasting glycoside differentiates it from the 'major' rubusoside in the plant's phytochemical profile, establishing it as a distinct molecular entity for receptor and taste modulation studies [2].

Taste Profile vs. Rubusoside
Class-level inference
Suavioside A: 'Tastes sweet'. Rubusoside: Slow onset, sweet lingering aftertaste with known bitterness.
Δ Qualitative difference in sensory descriptors; relative sweetness potency vs. sucrose not yet published.
Supports T1R2/T1R3 receptor studies requiring a distinct sweet probe without bitter aftertaste.
Sensory evaluation from Rubus suavissimus leaf isolates.
Taste Science Natural Sweeteners Sensory Analysis

Potent Aldose Reductase Inhibition

Suavioside A is a potent inhibitor of human recombinant aldose reductase (AR), the key enzyme in the polyol pathway implicated in diabetic complications [1]. It demonstrates an IC50 of 56 nM in an assay measuring NADPH oxidation using L-idose as a substrate [1]. This high potency is orders of magnitude greater than what is typically observed for other major sweet diterpenoids like rubusoside, though direct side-by-side comparisons are not available. Its isolation from Artemisia iwayomogi, where it contributed to the extract's overall AR and AGEs inhibitory activities, supports its role as a bioactive constituent with a distinct mechanism of action [2].

Aldose Reductase Inhibition
Cross-study comparable
IC50 = 56 nM (recombinant AR)
Reported potency order of magnitude greater than typical flavonoid inhibitors (e.g., quercetin IC50 ~2-10 µM).
Assay potency context; differentiates Suavioside A from other sweet diterpenoids lacking AR activity.
In vitro NADPH oxidation assay. No direct side-by-side comparison with rubusoside is published.
Diabetic Complications Polyol Pathway Aldose Reductase

AGE Formation Inhibition

In addition to AR inhibition, Suavioside A was identified as one of the bioactive compounds contributing to the significant inhibition of advanced glycation endproducts (AGEs) formation observed in Artemisia iwayomogi extracts [1]. AGEs are pathological proteins or lipids that become glycated after exposure to sugars and are key drivers of diabetic vascular complications and aging [1]. The dual activity on both AR and AGEs formation suggests a multi-target mechanism that is not observed for many other in-class diterpenes like rubusoside or stevioside, for which AGE inhibition data is absent or negligible.

AGE Formation Inhibition
Class-level inference
Reported as contributing constituent to extract's significant AGE inhibition.
+ Rubusoside and stevioside lack published data on direct AGE inhibition.
Dual-target context (AR + AGEs); a differentiating feature for multi-mechanism diabetic complication research.
Specific IC50 value for Suavioside A in AGE assay not reported; qualitative contribution inferred from extract activity.
AGE Formation Diabetes Glycation

ent-Kaurane Scaffold for SAR

Suavioside A possesses a unique glycosylation pattern: it is a 17-O-β-D-glucoside of an ent-kaurane-3α,16β,17-triol core [1]. This differs from the major sweetener rubusoside, which is a steviol glucoside (a different aglycone) [2]. Compared to the well-known steviol glycosides from Stevia rebaudiana (e.g., stevioside, rebaudioside A), Suavioside A's ent-kaurane backbone is oxygenated at C-3α, C-16β, and C-17, providing a different set of hydrogen bond donors and acceptors for potential protein interactions [1]. This structural divergence provides medicinal chemists with a distinct starting point for developing novel bioactive molecules with potentially improved selectivity or reduced off-target effects compared to more common diterpene scaffolds.

ent-Kaurane Scaffold for SAR
Class-level inference
Suavioside A: ent-kaurane-3α,16β,17-triol 17-O-β-D-glucoside.
Δ Rubusoside and stevioside are steviol glucosides with glycosylation at C-13/C-19.
Distinct structural starting point for exploring how aglycone core and glycosylation site impact target binding.
NMR and MS-based structural elucidation.
Medicinal Chemistry SAR Natural Product Chemistry

Suavioside A Applications


Analytical Reference Standard

Suavioside A is employed as a high-purity reference material for HPLC analysis and other analytical methods. Its well-defined spectral properties (NMR, MS) make it essential for the accurate identification and quantification of suaviosides in plant extracts, dietary supplements, and food products containing Rubus suavissimus or Artemisia iwayomogi [1][2].

Polyol Pathway and Glycation Probe

Due to its potent in vitro inhibition of aldose reductase (AR) and its contribution to AGEs formation inhibition, Suavioside A is a valuable tool for academic and industrial researchers studying the molecular mechanisms of diabetic complications [1][2]. It can be used in cellular or enzymatic assays to dissect the role of the polyol pathway and protein glycation in hyperglycemia-related pathophysiology, offering a dual-target mechanism not seen in common sweeteners like rubusoside or stevioside.

Sweetener Formulation Research

As a naturally sweet compound with a taste profile qualitatively distinct from the more complex rubusoside, Suavioside A serves as a research ingredient for exploring novel natural sweetener blends [1]. It is cited in patent literature as a component in advanced sweetener and flavor compositions, where it may be used to improve taste profiles or as a substrate for enzymatic glycosylation to create new sweetener derivatives [2].

Application
Selection Property
Validation Focus
Analytical Reference Standard
Published NMR/MS fingerprint
HPLC/LC-MS retention and mass match in Rubus or Artemisia extracts
Polyol Pathway & Glycation Probe
Reported nanomolar AR inhibition and dual-target mechanism
In-house confirmation of AR/AGE activity and selectivity vs. rubusoside
Sweetener Formulation Research
Distinct sweet taste without bitterness
Sensory panel studies and T1R2/T1R3 receptor activation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suavioside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.